molecular formula C12H17BN2O4 B581816 3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310384-01-0

3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B581816
CAS No.: 1310384-01-0
M. Wt: 264.088
InChI Key: VWWJGSFCECTYIY-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a nitro group at position 5, a methyl group at position 3, and a pinacol boronic ester at position 2. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The nitro group is strongly electron-withdrawing, influencing both the electronic properties of the pyridine ring and the reactivity of the boronic ester. Applications include pharmaceutical intermediate synthesis and materials science.

Properties

IUPAC Name

3-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c1-8-6-9(15(16)17)7-14-10(8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWJGSFCECTYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694467
Record name 3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-01-0
Record name Pyridine, 3-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-01-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation, which uses a palladium catalyst to facilitate the reaction between a halogenated pyridine and bis(pinacolato)diboron . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Typical reagents for Suzuki-Miyaura reactions include aryl halides, palladium catalysts, and bases such as potassium carbonate.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products are biaryl compounds formed through the coupling of the boronate ester with aryl halides.

Mechanism of Action

The mechanism of action for 3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the pyridine ring.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural analogs differ in substituents on the pyridine ring, which modulate electronic and steric properties:

Compound Name Substituents (Positions) Key Electronic Effects Reference
Target Compound 3-Me, 5-NO₂, 2-Bpin Strong electron withdrawal (NO₂), steric bulk N/A
N,3-Dimethyl-5-Bpin-2-pyridinamine 3-Me, 5-Bpin, 2-NHMe Electron donation (NHMe), reduced reactivity
2-Methanesulfonyl-5-Bpin-pyridine 2-SO₂Me, 5-Bpin Electron withdrawal (SO₂Me), enhanced stability
3-Fluoro-5-Bpin-pyridine 3-F, 5-Bpin Moderate electron withdrawal (F)
5-Trifluoromethyl-3-Bpin-pyridine 5-CF₃, 3-Bpin Strong electron withdrawal (CF₃), lipophilicity
2-Methoxy-5-Bpin-3-aminopyridine 2-OMe, 5-Bpin, 3-NH₂ Electron donation (OMe, NH₂), H-bonding

Notes:

  • Bpin : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl.
  • Electron-withdrawing groups (NO₂, SO₂Me, CF₃) enhance boronic ester stability but may reduce coupling efficiency due to decreased electron density.

Reactivity in Suzuki-Miyaura Coupling

For example:

  • 3-Fluoro-5-Bpin-pyridine (electron withdrawal via F) exhibits faster coupling rates than the nitro analog due to fluorine's smaller steric footprint and balanced electronic effects .
  • N,3-Dimethyl-5-Bpin-2-pyridinamine (electron-donating NHMe) shows lower reactivity in couplings, as electron-rich boronic esters are less prone to oxidative addition .

Stability and Physical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility (Polar Solvents) Stability Notes
Target Compound 292.12* Not reported Moderate Nitro group may increase hydrolysis
3-Fluoro-5-Bpin-pyridine 223.05 Not reported High Stable; irritant (WGK 3)
5-Trifluoromethyl-3-Bpin-pyridine 273.06 Not reported Low High thermal stability
2-Methoxy-5-Bpin-3-aminopyridine 265.19 Not reported High Sensitive to oxidation (NH₂)

*Calculated based on formula C₁₃H₁₈BN₂O₄.

Biological Activity

3-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring with a nitro group and a boronate ester. This compound has garnered attention in various fields such as medicinal chemistry and biological research due to its potential applications as an enzyme inhibitor and in synthetic organic chemistry.

  • Molecular Formula : C₁₂H₁₇BN₂O₄
  • Molar Mass : 264.09 g/mol
  • CAS Number : 1310384-01-0
  • Storage Conditions : 2-8°C
  • Sensitivity : Irritant

The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the nitro group suggests potential for redox activity and the ability to form reactive intermediates. The boronate ester functionality is known for its role in molecular recognition and catalysis in biological systems.

Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
3-Methyl-5-nitro-pyridine derivativeDYRK1A<0.01
Similar pyridine derivativesVarious kinases0.56 - 1.6

Antioxidant and Anti-inflammatory Properties

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of related compounds on various cancer cell lines. The introduction of methyl and nitro groups was found to enhance the activity against human leukemia cell lines significantly. The most active compounds demonstrated IC50 values lower than those of standard chemotherapeutics .

In Vivo Studies

Preliminary in vivo studies suggest that compounds derived from the parent structure may exhibit reduced tumor growth in xenograft models. These findings indicate the potential for further development into therapeutic agents targeting specific cancer types.

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester group as a key intermediate. Reactions often involve coupling aryl halides with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance solubility and reaction efficiency. Temperature control (e.g., 80–100°C) and inert atmospheres (N₂/Ar) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and purity.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., nitro, boronic ester).
  • X-ray Crystallography: Resolves 3D molecular structure, particularly for crystallizable derivatives .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

The nitro group is a strong electron-withdrawing substituent, which activates the pyridine ring for nucleophilic aromatic substitution. However, it may reduce the efficiency of Suzuki couplings due to steric hindrance. Optimizing catalyst loading (e.g., using Pd(OAc)₂ with SPhos ligand) and reaction time can mitigate this .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in experimental data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2d,p)) predict geometric parameters, molecular electrostatic potentials (MEPs), and frontier molecular orbitals (FMOs). These models validate crystallographic data and explain discrepancies in vibrational spectra or NMR chemical shifts. For example, DFT can reconcile differences between observed and expected bond angles in the boronic ester moiety .

Q. What strategies address contradictory results between X-ray crystallography and spectroscopic data?

  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., hydrogen bonding) to explain packing anomalies.
  • Twinned Data Refinement: Software like SHELXL or OLEX2 can model twinned crystals, improving R-factor convergence.
  • Complementary Techniques: Pair X-ray with elemental analysis or differential scanning calorimetry (DSC) to confirm purity .

Q. How can reaction conditions be optimized for sterically hindered derivatives of this compound?

  • Microwave-Assisted Synthesis: Reduces reaction time and improves yields for bulky substituents.
  • Ligand Screening: Bulky ligands (e.g., XPhos) enhance palladium catalyst efficiency in congested environments.
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .

Q. What methodologies enable the study of structure-activity relationships (SAR) for pharmaceutical applications?

  • Bioisosteric Replacement: Substitute the nitro group with CF₃ or CN to modulate electron density and binding affinity.
  • Pharmacophore Modeling: Tools like Schrödinger’s Phase identify critical interaction sites (e.g., boronic ester as a hydrogen bond acceptor).
  • In Vitro Assays: Test analogues against target enzymes (e.g., proteases) to correlate substituent effects with inhibitory activity .

Methodological Challenges and Solutions

Q. How can impurities from Suzuki coupling byproducts be minimized?

  • Chromatographic Purification: Use flash chromatography with gradients of ethyl acetate/hexane.
  • Recrystallization: Ethanol/water mixtures effectively remove unreacted boronic esters.
  • Catalyst Removal: Pass crude product through a pad of Celite® or silica gel .

Q. What precautions are necessary for handling the nitro and boronic ester groups?

  • Moisture Sensitivity: Store the compound under argon and use anhydrous solvents to prevent boronic ester hydrolysis.
  • Thermal Stability: Avoid temperatures >120°C to prevent nitro group decomposition.
  • Safety Protocols: Conduct reactions in fume hoods due to potential NOx release during degradation .

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